molecular formula C19H28N4O B4699181 N-{2-[(4-methyl-1-piperidinyl)methyl]-1-propyl-1H-benzimidazol-5-yl}acetamide

N-{2-[(4-methyl-1-piperidinyl)methyl]-1-propyl-1H-benzimidazol-5-yl}acetamide

Cat. No.: B4699181
M. Wt: 328.5 g/mol
InChI Key: MVNHXXBCVOXQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-methyl-1-piperidinyl)methyl]-1-propyl-1H-benzimidazol-5-yl}acetamide is a chemical compound that has been studied for its potential applications in scientific research. It is a benzimidazole derivative that has shown promise in various fields of study, including neuroscience and pharmacology. In

Mechanism of Action

The exact mechanism of action of N-{2-[(4-methyl-1-piperidinyl)methyl]-1-propyl-1H-benzimidazol-5-yl}acetamide is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. It may also have an effect on the immune system, potentially acting as an anti-inflammatory agent.
Biochemical and Physiological Effects:
Studies have shown that this compound may have a number of biochemical and physiological effects. These include a potential protective effect on neurons in the brain, as well as a potential anti-inflammatory effect. It may also have an effect on various neurotransmitter systems in the brain, potentially impacting mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(4-methyl-1-piperidinyl)methyl]-1-propyl-1H-benzimidazol-5-yl}acetamide in lab experiments is its potential neuroprotective effect, which may make it useful in studying various neurological disorders. However, there are also limitations to its use, including the fact that its mechanism of action is not fully understood and that it may have potential side effects that need to be further studied.

Future Directions

There are a number of potential future directions for research on N-{2-[(4-methyl-1-piperidinyl)methyl]-1-propyl-1H-benzimidazol-5-yl}acetamide. These include further studies on its potential neuroprotective and anti-inflammatory effects, as well as its potential use in treating anxiety and depression. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

N-{2-[(4-methyl-1-piperidinyl)methyl]-1-propyl-1H-benzimidazol-5-yl}acetamide has been studied for its potential applications in various fields of scientific research. One area of focus has been its potential as a neuroprotective agent, with studies showing that it may have a protective effect on neurons in the brain. Additionally, it has been studied for its potential use in treating anxiety and depression, as well as its potential as an anti-inflammatory agent.

Properties

IUPAC Name

N-[2-[(4-methylpiperidin-1-yl)methyl]-1-propylbenzimidazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O/c1-4-9-23-18-6-5-16(20-15(3)24)12-17(18)21-19(23)13-22-10-7-14(2)8-11-22/h5-6,12,14H,4,7-11,13H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNHXXBCVOXQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C)N=C1CN3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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